molecular formula C2O6Si B14250202 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione CAS No. 210893-37-1

1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione

Cat. No.: B14250202
CAS No.: 210893-37-1
M. Wt: 148.10 g/mol
InChI Key: POFFJVRXOKDESI-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraoxa-4-silaspiro[33]heptane-2,6-dione is a chemical compound with the molecular formula C2O6Si It is a silicon-containing compound that features a unique spirocyclic structure, which includes four oxygen atoms and one silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione typically involves the reaction of silicon-containing precursors with carbonyl compounds under controlled conditions. One common method involves the reaction of silicon tetrachloride with ethylene glycol in the presence of a base, followed by oxidation to form the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of silicon-hydride species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds.

Scientific Research Applications

1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the development of advanced materials, including coatings and polymers with unique properties.

Mechanism of Action

The mechanism by which 1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane: Lacks the dione functionality, resulting in different chemical properties.

    1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-diol: Contains hydroxyl groups instead of carbonyl groups, leading to different reactivity.

    Silicon Carbonate: A related compound with a different structural arrangement and chemical behavior.

Uniqueness

1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione is unique due to its spirocyclic structure and the presence of both silicon and oxygen atoms in the ring system. This combination of features imparts distinctive chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

210893-37-1

Molecular Formula

C2O6Si

Molecular Weight

148.10 g/mol

IUPAC Name

1,3,5,7-tetraoxa-4-silaspiro[3.3]heptane-2,6-dione

InChI

InChI=1S/C2O6Si/c3-1-5-9(6-1)7-2(4)8-9

InChI Key

POFFJVRXOKDESI-UHFFFAOYSA-N

Canonical SMILES

C1(=O)O[Si]2(O1)OC(=O)O2

Origin of Product

United States

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